1-Benzyl-1-ethoxy-N,1-diethylsilanamine
Description
1-Benzyl-1-ethoxy-N,1-diethylsilanamine is a silicon-containing amine derivative characterized by a benzyl group, ethoxy substituent, and two ethyl groups bonded to a central silicon atom.
Properties
CAS No. |
923561-10-8 |
|---|---|
Molecular Formula |
C13H23NOSi |
Molecular Weight |
237.41 g/mol |
IUPAC Name |
N-(benzyl-ethoxy-ethylsilyl)ethanamine |
InChI |
InChI=1S/C13H23NOSi/c1-4-14-16(6-3,15-5-2)12-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 |
InChI Key |
YLUAQIWOZMAFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN[Si](CC)(CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-ethoxy-N,1-diethylsilanamine can be synthesized through a multi-step process involving the reaction of benzyl chloride with diethylamine to form N,N-diethylbenzylamine. This intermediate is then reacted with ethyl orthosilicate under controlled conditions to yield the final product. The reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran (THF) to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 1-Benzyl-1-ethoxy-N,1-diethylsilanamine involves large-scale reactions using automated reactors to maintain precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-ethoxy-N,1-diethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield silane derivatives.
Substitution: The ethoxy group can be substituted with other alkoxy groups or halogens through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-1-ethoxy-N,1-diethylsilanamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, although more research is needed to fully understand its efficacy and safety.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-ethoxy-N,1-diethylsilanamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, analogous compounds with benzyl or amine functional groups are discussed, which may highlight trends in reactivity or safety. Below is a comparative analysis of related compounds:
Table 1: Key Compounds and Their Properties
Key Observations:
- Structural Analogues : Unlike 1-Benzyl-1-ethoxy-N,1-diethylsilanamine, the listed compounds lack silicon but share aromatic (benzyl/phenyl) and amine functionalities. For example, 1-Benzhydryl-N,N-dimethylazetidin-3-amine incorporates a rigid azetidine ring, enhancing its stability compared to silanamines, which may exhibit greater hydrolytic sensitivity due to Si–O/Si–N bonds .
- Functional Groups : The ethoxy group in the target compound likely increases its reactivity toward nucleophiles or hydrolysis compared to hydrochlorides (e.g., 1-(2-Methylphenyl)ethanamine Hydrochloride) .
- Applications : Silanamines are less documented in pharmaceutical contexts compared to benzylpenicillin derivatives, which are well-characterized for antibacterial activity .
Recommendations for Further Study
To address knowledge gaps, consult:
Specialized Organosilicon Journals: e.g., Journal of Organometallic Chemistry for synthesis pathways.
Safety Databases : Reaxys or PubChem for toxicological profiles.
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